![molecular formula C20H19N5 B14233507 2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole CAS No. 824395-44-0](/img/structure/B14233507.png)
2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole is a complex organic compound that features both imidazole and benzimidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their broad range of biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. Subsequent reactions introduce the imidazole and pyrrolidine groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole involves its interaction with various molecular targets. The imidazole and benzimidazole rings can bind to metal ions and proteins, inhibiting their function. This binding can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
Uniqueness
2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole is unique due to its combined imidazole and benzimidazole structures, which provide a broader range of biological activities compared to compounds with only one of these moieties .
Propriétés
Numéro CAS |
824395-44-0 |
|---|---|
Formule moléculaire |
C20H19N5 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[2-(1H-imidazol-2-yl)phenyl]-6-pyrrolidin-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C20H19N5/c1-2-6-16(15(5-1)19-21-9-10-22-19)20-23-17-8-7-14(13-18(17)24-20)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12H2,(H,21,22)(H,23,24) |
Clé InChI |
PCCDHYLGFYDJOU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4C5=NC=CN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


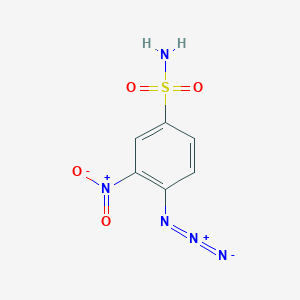
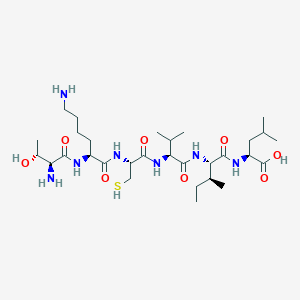

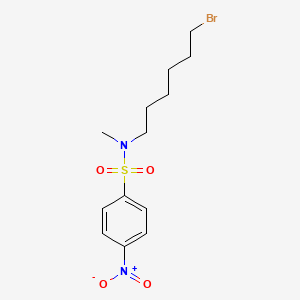

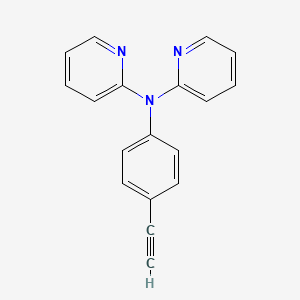

![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
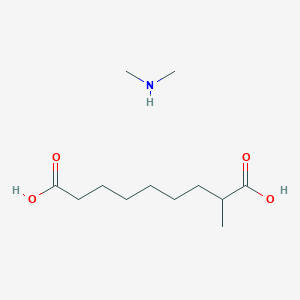
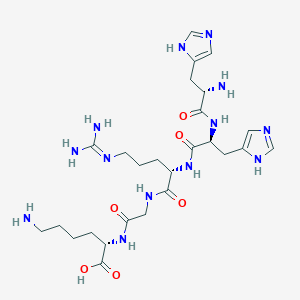



![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)
